![molecular formula C17H10N4O4S2 B15005283 (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15005283.png)
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic molecule that features a unique combination of functional groups, including a thiazolidinone ring, a thiazole ring, and a nitrophenyl-substituted furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a nitrophenyl-substituted aldehyde.
Final Assembly: The final step involves the formation of the imino group and the overall assembly of the molecule through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and thiazole rings.
Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides, sulfones, or oxidized thiazole derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups attached to the furan or phenyl rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C17H10N4O4S2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10N4O4S2/c18-16-20(17-19-7-8-26-17)15(22)14(27-16)9-10-5-6-13(25-10)11-3-1-2-4-12(11)21(23)24/h1-9,18H/b14-9-,18-16? |
InChI Key |
CPJUPHRXQVILIV-PHUAOCSASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-] |
Origin of Product |
United States |
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